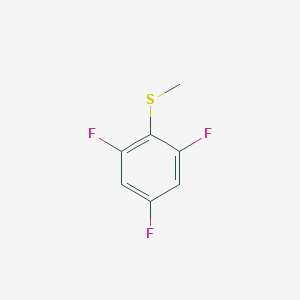

Methyl(2,4,6-trifluorophenyl)sulfane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trifluoro-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3S/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIZHUFQFXYTES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2,4,6 Trifluorophenyl Sulfane and Analogues

Direct Methylation of 2,4,6-Trifluorothiophenol: Mechanistic Considerations and Optimization

The direct methylation of 2,4,6-trifluorothiophenol represents a straightforward approach to methyl(2,4,6-trifluorophenyl)sulfane. This method relies on the nucleophilic character of the thiolate anion, generated in situ, which attacks an electrophilic methyl source. The electron-withdrawing nature of the fluorine atoms on the aromatic ring increases the acidity of the thiol proton, facilitating the formation of the thiolate nucleophile.

Nucleophilic Substitution Approaches: Variations in Alkylating Agents

The choice of the methylating agent is a critical parameter in the direct S-methylation of 2,4,6-trifluorothiophenol. The reaction proceeds via a nucleophilic substitution mechanism, where the trifluorothiophenolate anion acts as the nucleophile. Various electrophilic methyl sources can be employed, each with its own reactivity profile and practical considerations.

Commonly used methylating agents include methyl iodide, dimethyl sulfate (B86663), and trimethylphosphate. Methyl iodide is a highly reactive and effective methylating agent for thiols. Dimethyl sulfate is another potent reagent, often used in industrial settings due to its cost-effectiveness, though it is highly toxic. Trimethylphosphate offers a milder and less toxic alternative for methylation. researchgate.net The reactivity of these agents generally follows the order of methyl iodide > dimethyl sulfate > trimethylphosphate.

The selection of the appropriate methylating agent can be influenced by the desired reaction conditions and the scale of the synthesis. For laboratory-scale preparations where high reactivity is desired, methyl iodide is often the reagent of choice.

Base-Mediated Methylation: Comparative Analysis of Base Strengths and Solvents

The deprotonation of 2,4,6-trifluorothiophenol to form the reactive thiolate anion is a crucial step and is typically achieved through the use of a base. The choice of base and solvent can significantly impact the reaction rate and yield.

A variety of bases can be utilized, ranging from strong bases like sodium hydride (NaH) and sodium hydroxide (B78521) (NaOH) to weaker bases such as potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N). The increased acidity of the polyfluorinated thiophenol allows for the use of milder bases compared to non-fluorinated analogs. For instance, even weak bases are often sufficient to achieve complete deprotonation.

The solvent plays a multifaceted role in this reaction. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are commonly employed as they effectively solvate the cationic counter-ion of the base without strongly solvating the thiolate nucleophile, thus enhancing its reactivity. nih.gov In contrast, polar protic solvents such as alcohols or water can solvate the thiolate anion through hydrogen bonding, which can decrease its nucleophilicity and potentially slow down the reaction. researchgate.netwildlife-biodiversity.com

| Base | Solvent | Typical Temperature (°C) | Relative Reactivity |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to rt | High |

| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | rt to 60 | Moderate to High |

| Sodium Hydroxide (NaOH) | Water/Organic Biphasic | rt | Moderate |

| Triethylamine (Et₃N) | Dichloromethane (B109758) (DCM) | rt | Low to Moderate |

Cross-Coupling Strategies for C(sp²)-S Bond Formation

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for the synthesis of aryl sulfides, including this compound. These methods involve the formation of a C(sp²)-S bond by coupling an aryl halide or a related electrophile with a sulfur nucleophile in the presence of a metal catalyst.

Transition Metal-Catalyzed Thioetherification: Scope and Limitations

Both palladium and copper are the most extensively used metals for catalyzing thioetherification reactions. These methods generally exhibit broad substrate scope and functional group tolerance. However, the reactivity of the aryl halide is a key factor, with the general trend being I > Br > Cl. For electron-deficient arenes, such as those bearing multiple fluorine atoms, the oxidative addition step in the catalytic cycle is often facilitated, making them excellent substrates for these coupling reactions.

A significant challenge in metal-catalyzed C-S coupling is the potential for catalyst deactivation by the sulfur-containing reactants or products. The choice of ligand is therefore crucial to stabilize the metal center and promote the desired catalytic turnover.

Palladium-Catalyzed C-S Coupling Reactions

Palladium-catalyzed C-S cross-coupling, often referred to as Buchwald-Hartwig amination-type reactions for sulfur compounds, is a highly effective method for the synthesis of aryl sulfides. These reactions typically employ a palladium(0) precursor and a phosphine-based ligand. The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to the Pd(0) complex, followed by reaction with the thiolate, and subsequent reductive elimination to yield the aryl sulfide (B99878) and regenerate the Pd(0) catalyst. nih.gov

The use of bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Hartwig groups, is often essential for achieving high catalytic activity, particularly with less reactive aryl chlorides. nih.gov For electron-deficient aryl halides like 1-bromo- or 1-iodo-2,4,6-trifluorobenzene, the oxidative addition step is generally facile.

| Aryl Halide | Thiol Source | Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Yield (%) |

| 1-Iodo-4-nitrobenzene | Methanethiol | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 95 |

| 1-Bromo-4-cyanobenzene | Sodium Thiomethoxide | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene | 88 |

| 1-Chloro-2-nitrobenzene | Methanethiol | Pd₂ (dba)₃ / RuPhos | NaOtBu | Toluene | 92 |

This table represents typical conditions for palladium-catalyzed thioetherification of electron-deficient aryl halides and serves as a model for the synthesis of this compound.

Copper-Catalyzed C-S Bond Formation Methodologies

Copper-catalyzed C-S coupling, a variation of the classic Ullmann condensation, provides a more economical alternative to palladium-based systems. These reactions typically involve a copper(I) salt, such as CuI or Cu₂O, often in the presence of a ligand, and a base. umich.edu The reaction mechanism is thought to proceed through a Cu(I)/Cu(III) catalytic cycle, although other pathways have been proposed. nih.gov

A variety of ligands can be employed to facilitate copper-catalyzed thioetherification, including diamines, amino acids, and phenanthrolines. These ligands serve to stabilize the copper catalyst and increase its solubility and reactivity. The reactions are often carried out in polar aprotic solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP). The use of ligands can allow for milder reaction conditions and broader substrate scope, including the use of less reactive aryl chlorides. nih.gov

| Aryl Halide | Thiol Source | Catalyst System (Cu Source / Ligand) | Base | Solvent | Yield (%) |

| 1-Iodo-4-nitrobenzene | Thiophenol | CuI / Ethylenediamine | K₂CO₃ | DMF | 90 |

| 1-Bromo-4-formylbenzene | Sodium Thiomethoxide | Cu₂O / Proline | K₂CO₃ | DMSO | 85 |

| 1-Iodo-2,4-difluorobenzene | Ethanethiol | CuI / 1,10-Phenanthroline | Cs₂CO₃ | NMP | 88 |

This table illustrates representative conditions for copper-catalyzed C-S bond formation with electron-deficient aryl halides, applicable to the synthesis of this compound.

Nickel-Catalyzed Approaches to Aryl Sulfides

Nickel-catalyzed reactions have become a powerful and economical alternative to palladium-based systems for the formation of C–S bonds. These methods offer distinct reactivity and are often more effective for coupling challenging substrates.

One innovative nickel-catalyzed approach involves an aryl exchange reaction, which circumvents the need for odorous and toxic thiols. organic-chemistry.orgchemrxiv.orgacs.org This method uses a 2-pyridyl sulfide as a sulfide donor, which exchanges its aryl group with various aryl electrophiles, including aryl halides and esters. organic-chemistry.org The success of this transformation hinges on a Ni/dcypt catalyst system, which is capable of both cleaving and forming aryl-S bonds. organic-chemistry.orgacs.org Mechanistic investigations have shown that the catalytic cycle involves the oxidative addition of both the aryl sulfide and the aryl electrophile to the Ni(0) center, followed by a ligand exchange between the resulting nickel intermediates to yield the desired aryl sulfide product. organic-chemistry.orgchemrxiv.org An optimized catalytic system for this process was identified as Ni(OAc)₂/dcypt/Zn/Zn(OAc)₂. organic-chemistry.org

Another significant nickel-catalyzed method involves the direct C–S bond formation from arylsulfonyl chlorides and aryl iodides, using manganese (Mn) powder as a reducing agent. rsc.org This protocol allows for the synthesis of a wide range of unsymmetrical aryl sulfides in good to excellent yields. rsc.org Mechanistic studies suggest the involvement of Ni(0) and Ni(I) species in a catalytic cycle that includes a three-step reduction by manganese and the formation of a disulfide intermediate. rsc.org

Nickel catalysts have also proven effective for the arylation of disulfides. For instance, bipyridyl nickel(II) bromide can catalyze the reaction between various aryl iodides and alkyl or aryl disulfides. nih.gov

Ligand Design and Catalyst Performance in Cross-Coupling Protocols

The performance of nickel catalysts in C–S cross-coupling reactions is profoundly influenced by the structure of the ancillary ligands. Appropriate ligand design is crucial for enhancing catalyst stability, activity, and selectivity, particularly when dealing with sterically demanding or electronically challenging substrates like those containing a 2,4,6-trifluorophenyl group.

For the C–S cross-coupling of sterically hindered aryl electrophiles, flexible bidentate phosphine ligands have shown remarkable efficacy. rsc.orgrsc.org For example, the combination of Ni(cod)₂ with ligands such as DPEphos (L1) or dppbz (L2) enables the coupling of alkyl thiols with ortho-substituted aryl triflates. rsc.orgrsc.org The choice of ligand depends on the substrate; non-coordinating ortho-substituents work well with DPEphos under mild conditions, whereas substrates with coordinating groups require the dppbz ligand and higher temperatures. rsc.orgrsc.org Computational studies suggest that the flexibility of these ligands is key, with some acting in a monodentate-like fashion during key steps of the catalytic cycle. rsc.org

N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands for nickel-catalyzed C–S bond formation, often allowing for more efficient reactions compared to traditional phosphine ligands. nih.gov The development of specialized ligand families, such as the PAd-DalPhos ligands, has significantly broadened the substrate scope for nickel-catalyzed C–N and C–O couplings, and these principles are applicable to C–S bond formation as well. nih.gov The modularity of such ligand systems allows for rapid catalyst optimization for specific transformations. nih.gov

The table below summarizes key ligands and their applications in nickel-catalyzed aryl sulfide synthesis.

| Ligand | Catalyst System Example | Application/Features | Reference |

|---|---|---|---|

| dcypt | Ni(OAc)₂/dcypt/Zn | Enables aryl exchange reactions, avoiding the use of thiols. | organic-chemistry.orgacs.org |

| DPEphos | Ni(cod)₂/DPEphos | Coupling of sterically hindered aryl triflates with non-coordinating ortho-substituents. | rsc.orgrsc.org |

| dppbz | Ni(cod)₂/dppbz | Coupling of aryl triflates with coordinating ortho-substituents. | rsc.orgrsc.org |

| NHC Ligands (e.g., IPrOMe) | [Pd(IPrOMe)(cin)(Cl)] (analogy for Ni) | Highly efficient for coupling a wide range of aryl halides with thiols. | nih.govorganic-chemistry.org |

| PAd-DalPhos | (PAd-DalPhos)Ni(o-tolyl)Cl | Broad substrate scope in cross-coupling reactions. | nih.gov |

Radical-Mediated Synthetic Routes to Trifluorophenyl Sulfanes

Radical-based methods provide a complementary approach to transition metal catalysis for forging C–S bonds. These reactions often proceed under mild conditions and can tolerate a wide array of functional groups, making them attractive for complex molecule synthesis.

Photoredox Catalysis in C-S Bond Formation

Visible-light photoredox catalysis has revolutionized radical chemistry by enabling the generation of highly reactive species under exceptionally mild conditions. researchgate.net In the context of C–S bond formation, this technology allows for the direct C–H sulfenylation of arenes, avoiding the need for prefunctionalized starting materials. beilstein-journals.org

A notable example involves the reaction of electron-rich arenes with aryl or alkyl disulfides using an iridium photocatalyst, such as [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆, under blue light irradiation. beilstein-journals.orgnih.gov The reaction, which proceeds at room temperature, is believed to occur via a radical-radical cross-coupling mechanism. beilstein-journals.org The excited state of the photocatalyst oxidizes the electron-rich arene to a radical cation, which then couples with a sulfur radical generated from the disulfide. beilstein-journals.org The use of a terminal oxidant like (NH₄)₂S₂O₈ is often necessary to complete the catalytic cycle. beilstein-journals.org

Photoredox catalysis can also be used to generate sulfonyl radicals from various precursors, which can then be used to construct sulfonyl-containing compounds. researchgate.netrsc.org These methods benefit from being environmentally benign and highly efficient. rsc.org

The table below presents examples of photocatalytic systems used for C-S bond formation.

| Photocatalyst | Sulfur Source | Substrate | Key Features | Reference |

|---|---|---|---|---|

| [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ | Aryl/Alkyl Disulfides | Electron-rich arenes | Direct C-H sulfenylation; room temperature; radical-radical coupling. | beilstein-journals.orgnih.gov |

| fac-[Ir(ppy)₃] | Thiols, Disulfides | Various unsaturated systems | Generates thioyl/sulfonyl radicals for C-S bond formation. | rsc.org |

| Eosin Y | Sulfonyl derivatives | Unsaturated compounds | Metal-free, visible-light-mediated C-S bond construction. | rsc.org |

Other Radical Addition/Substitution Mechanisms

Beyond photoredox catalysis, other methods for generating and utilizing sulfur-centered radicals are valuable for synthesizing fluorinated aryl sulfides. Radical addition reactions to alkenes and alkynes are a classic and effective strategy. For instance, the radical addition of arylchlorotetrafluoro-λ⁶-sulfanes to tetrafluoroethylene (B6358150) can be initiated by blue LED irradiation, affording novel aryl(polyfluoroethyl)tetrafluoro-λ⁶-sulfanes. nih.gov While this example involves a higher oxidation state of sulfur, the underlying principles of radical generation and addition are relevant.

Manganese(III) acetate (B1210297) is a well-known promoter for radical addition reactions involving 1,3-dicarbonyl compounds and alkenes. researchgate.net This type of chemistry can be adapted to generate carbon-centered radicals that could subsequently be trapped by a suitable sulfur source. Similarly, sulfinyl radicals, a fundamental class of S-centered radicals, have been successfully generated from sulfinyl sulfone precursors and used in dual radical addition/coupling reactions with unsaturated hydrocarbons. nih.gov Mechanistic studies indicate that these reactions proceed through a sequence of sulfonyl and sulfinyl radical additions. nih.gov These strategies open up pathways to previously inaccessible disulfurized molecules in a single step. nih.gov

Green Chemistry Approaches and Sustainable Synthesis of Fluorinated Aryl Sulfides

The principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency, are increasingly influencing the design of synthetic routes. For the synthesis of fluorinated aryl sulfides, this translates into developing reactions in environmentally benign solvents, using recyclable catalysts, and employing safer reagents.

A significant advance in green fluorine chemistry is the development of safer methods to produce key building blocks like sulfonyl fluorides. sciencedaily.com One such method reacts thiols or disulfides with SHC5® and potassium fluoride (B91410) (KF), producing only non-toxic salts as by-products. sciencedaily.com This process avoids highly toxic and difficult-to-handle reagents like SO₂F₂ gas, aligning with green chemistry principles. sciencedaily.com

Solvent-Free and Aqueous Medium Reactions

One of the most effective ways to make a synthetic process greener is to replace volatile organic solvents with water or to eliminate the solvent entirely. Water is an especially attractive medium due to its low cost, non-flammability, and minimal environmental impact.

The synthesis of aryl sulfides has been successfully demonstrated in aqueous media. For example, a copper-catalyzed coupling of aryl iodides with dimethyl disulfide proceeds efficiently in water to give aryl methyl sulfides. organic-chemistry.org Similarly, copper ferrite (B1171679) (CuFe₂O₄) magnetic nanoparticles have been used as a recyclable catalyst for the synthesis of symmetrical and asymmetrical sulfides from aryl halides and elemental sulfur (S₈) in polyethylene (B3416737) glycol (PEG), a biodegradable and low-toxicity solvent. nanomaterchem.com The magnetic nature of the catalyst allows for its easy separation and reuse, further enhancing the sustainability of the process. nanomaterchem.com Another approach describes the preparation of aryl sulfonyl chlorides, precursors to sulfides, via the oxidation of aryl propyl sulfides in formic acid, with product isolation achieved simply by quenching with water. acs.org This method is successful for a range of electron-deficient and neutral aryl substrates, which precipitate directly from the aqueous mixture in high purity. acs.org

Biocatalytic or Organocatalytic Methods for Sulfane Synthesis

The development of biocatalytic and organocatalytic methods for the synthesis of sulfanes, including aryl thioethers like this compound, represents a significant advancement towards greener and more efficient chemical manufacturing. These approaches often provide high selectivity under mild reaction conditions, avoiding the use of toxic heavy metals that are common in traditional cross-coupling reactions. rsc.org

Organocatalysis, in particular, has emerged as a powerful tool for carbon-sulfur (C–S) bond formation. acs.org One notable strategy involves the sulfa-Michael addition, where sulfur nucleophiles are added to unsaturated compounds. This reaction can be promoted by various chiral organocatalysts to achieve high enantioselectivity. acs.org Recently, a novel thiol-free organocatalytic protocol has been developed for the synthesis of aryl alkyl thioethers from inexpensive alcohols and aryl chlorides. This method utilizes an indole (B1671886) thiolate organocatalyst that, upon photoexcitation, can activate otherwise unreactive aryl chlorides for subsequent reaction with a sulfur source like tetramethylthiourea (B1220291) and an alcohol. nih.gov

Another innovative organocatalytic approach involves the nucleophilic aromatic substitution (SNAr) of silyl-protected dithiols with highly activated aryl fluorides. nih.gov This method has proven effective for creating fluorinated poly(aryl thioethers) at room temperature with low catalyst loadings. nih.gov Computational studies have suggested a concerted SNAr mechanism where the organocatalyst plays a dual role in activating the reactants. nih.gov While not specifically demonstrated for this compound, this methodology presents a promising route for the synthesis of highly fluorinated aryl sulfanes.

On the biocatalytic front, enzymes offer exceptional chemo-, regio-, and enantioselectivity. nih.gov Ene-reductases (EREDs) have recently been employed for the asymmetric synthesis of chiral thioethers. nih.gov This method involves the reaction of α-bromoacetophenones with pro-chiral vinyl sulfides. The choice of the specific ene-reductase can determine which enantiomer of the product is formed, with high conversions and excellent enantiomeric excess being reported, particularly for fluorinated substrates. nih.gov

Below is a table summarizing selected organocatalytic and biocatalytic methods applicable to the synthesis of aryl sulfane analogues.

| Catalyst Type | Methodology | Substrates | Key Features | Reference |

| Organocatalyst | Sulfa-Michael Addition | Sulfur nucleophiles, unsaturated acceptors | High enantioselectivity with chiral catalysts. | acs.org |

| Organocatalyst | Photochemical C-S Coupling | Aryl chlorides, Alcohols, Tetramethylthiourea | Thiol-free, mild conditions, uses a simple sulfur source. | nih.gov |

| Organocatalyst | Nucleophilic Aromatic Substitution | Silyl-protected dithiols, Perfluorinated arenes | Rapid reaction at room temperature, low catalyst loading. | nih.gov |

| Biocatalyst (ERED) | Asymmetric C–C Bond Formation | α-Bromoacetophenones, Pro-chiral vinyl sulfides | High enantioselectivity, access to either enantiomer. | nih.gov |

Stereoselective Synthesis of Chiral Sulfane Analogues

The synthesis of chiral sulfanes and their derivatives is of significant interest due to their application as chiral auxiliaries and their presence in biologically active molecules. nih.gov While this compound itself is achiral, the principles of stereoselective synthesis are highly relevant for its analogues where a stereocenter is present.

A primary strategy for accessing chiral sulfane analogues is through the asymmetric synthesis of tertiary thiols and thioethers. beilstein-journals.org Traditional methods often face challenges due to the instability of thioketone intermediates. beilstein-journals.org Modern approaches circumvent this by employing stereospecific substitution reactions. For instance, the Mitsunobu reaction has been successfully used for the invertive substitution of hindered tertiary alcohols with thiophenol under mild conditions to yield chiral thioethers. beilstein-journals.org

The development of catalytic asymmetric methods for C-S bond formation is a key area of research. While metal-catalyzed reactions are common, organocatalytic approaches are gaining prominence. acs.org For example, organocatalytic sulfa-Michael additions can be rendered highly enantioselective through the use of chiral catalysts, providing access to chiral thioethers. acs.org

Furthermore, methods have been developed for the asymmetric synthesis of molecules containing sulfur at a higher oxidation state, which can then be reduced to the corresponding chiral sulfane. The synthesis of chiral sulfoxides, for example, is well-established and they serve as valuable intermediates. nih.gov More recently, copper-catalyzed methods have been developed for the asymmetric synthesis of chiral sulfones, which could potentially be converted to chiral sulfanes. rsc.org

For fluorinated analogues, asymmetric trifluoromethylthiolation has emerged as a valuable technique. researchgate.net This can involve the use of electrophilic trifluoromethylthiolating reagents in the presence of a chiral catalyst to introduce a SCF₃ group enantioselectively. researchgate.net

The following table presents selected research findings on the stereoselective synthesis of chiral sulfane analogues.

| Methodology | Catalyst/Reagent | Substrate Scope | Stereoselectivity | Reference |

| Asymmetric Sulfa-Michael Addition | Chiral Organocatalysts | α,β-Unsaturated compounds, Thiols | High enantioselectivity (ee) | acs.org |

| Biocatalytic Thioether Synthesis | Ene-reductases (EREDs) | α-Bromoacetophenones, Vinyl sulfides | Up to >99.5% ee | nih.gov |

| Asymmetric Sulfonylation | Copper-catalyst with chiral ligand | Acrylamides, Sulfur dioxide | Mostly >99% ee | rsc.org |

| Asymmetric Trifluoromethylthiolation | Iridium or Copper catalysts with chiral ligands | Alkynes, β-Ketoesters | Good to excellent enantioselectivity | researchgate.net |

| Stereospecific Substitution | Mitsunobu reaction (DEAD, PPh₃) | Hindered tertiary alcohols, Thiols | Excellent stereospecificity | beilstein-journals.org |

Elucidation of Reaction Mechanisms and Kinetics in Methyl 2,4,6 Trifluorophenyl Sulfane Chemistry

Mechanistic Pathways of C-S Bond Formation: Detailed Computational and Experimental Studies

The formation of the C-S bond in aryl sulfides can be achieved through various methods, most notably transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNA_r). nih.govresearchgate.netrsc.org For a polyfluorinated substrate like 1,3,5-trifluorobenzene (B1201519), these pathways are significantly influenced by the electronic effects of the fluorine atoms.

Investigation of Transition States and Intermediates in Catalytic Cycles

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-S bonds. rsc.org The catalytic cycle typically involves oxidative addition, transmetalation (or a related step involving the sulfur nucleophile), and reductive elimination.

Computational studies on analogous palladium-catalyzed C-S bond formation reactions provide insight into the transition states and intermediates. nih.gov For the reaction of an aryl halide with a thiol, the oxidative addition of the aryl halide to a Pd(0) complex is often a key step. The subsequent step involves the formation of a palladium-thiolate complex, which then undergoes reductive elimination to form the C-S bond and regenerate the Pd(0) catalyst.

Density Functional Theory (DFT) calculations on related systems, such as the palladium-catalyzed reaction of an aryl bromide with a thiol, have elucidated the geometries and energies of the species involved. rsc.org The transition state for the reductive elimination step is of particular interest. For instance, in a generic Pd(II)(aryl)(thiolate)(phosphine) complex, the transition state for C-S reductive elimination involves a three-centered arrangement where the C-S bond is partially formed, and the Pd-C and Pd-S bonds are partially broken.

| Intermediate/Transition State | Description | Typical Computed Parameters (for analogous systems) |

| Pd(0)L | Active catalyst | - |

| [Ar-Pd(II)(X)L | Oxidative addition product | Pd-C bond length: ~2.0-2.1 Å |

| [Ar-Pd(II)(SR)L | Thiolate complex | Pd-S bond length: ~2.3-2.4 Å |

| [TS] | Reductive elimination transition state | Partial C-S bond: ~2.2-2.5 ÅElongated Pd-C and Pd-S bonds |

| Ar-S-R | Product | - |

Table 1: Generalized intermediates and computed parameters in a palladium-catalyzed C-S cross-coupling reaction, based on data from analogous systems.

The fluorine atoms in the 2,4,6-positions of the phenyl ring are expected to have a significant electronic impact. Their strong electron-withdrawing nature can influence the rates of oxidative addition and reductive elimination. Computational studies on fluoroalkyl palladium complexes have shown that fluoroalkyl groups can stabilize transition states through secondary orbital interactions, which could be a factor in the reactivity of polyfluorinated aryl systems. nih.gov

Kinetic Isotope Effect Studies in Sulfane Synthesis

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for distinguishing between stepwise and concerted pathways. nih.gov In the context of C-S bond formation, measuring the ¹²C/¹³C KIE at the carbon atom undergoing substitution can provide valuable information.

For the synthesis of Methyl(2,4,6-trifluorophenyl)sulfane via a nucleophilic aromatic substitution (SNA_r) reaction, where a fluoride (B91410) is displaced by a methanethiolate (B1210775) nucleophile, the mechanism is generally considered to be a two-step process involving a Meisenheimer complex.

Addition Step (Rate-determining): The nucleophile attacks the ipso-carbon to form a resonance-stabilized anionic intermediate (Meisenheimer complex).

Elimination Step: The leaving group (fluoride) is expelled to restore aromaticity.

However, recent studies combining KIE measurements with computational analysis on prototypical SNA_r reactions have provided evidence for concerted mechanisms in some cases. nih.gov A large primary ¹²C/¹³C KIE would suggest a concerted mechanism where C-F bond breaking and C-S bond formation occur simultaneously in the transition state. Conversely, a small KIE would be more consistent with a stepwise mechanism where the formation of the Meisenheimer complex is the rate-determining step. nih.gov

Studies on the reaction of piperidine (B6355638) with 2,4-dinitrodiphenylsulfone have shown that the sulfur-34 (B105110) isotope effect varies with the solvent, indicating that C-S bond rupture can be fully or partially rate-determining, which supports a two-step mechanism with a metastable intermediate. mcmaster.ca While this is a different system, it highlights the utility of isotope effects in probing the finer details of the reaction coordinate. For the synthesis of this compound, a significant primary ¹³C KIE would be expected if the C-S bond formation is part of the rate-determining step.

Reactivity of the Aryl-Sulfur Moiety in Electrophilic and Nucleophilic Reactions

The trifluorinated phenyl ring and the methylthio group in this compound dictate its reactivity in subsequent transformations. The strong inductive effect of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic attack.

Regioselectivity and Stereoselectivity in Derivatives' Reactions

The directing effects of the substituents on the aromatic ring will govern the regioselectivity of further reactions. The methylthio group (-SMe) is generally an ortho-, para-director in electrophilic aromatic substitution due to the lone pairs on the sulfur atom which can donate electron density through resonance. However, the powerful electron-withdrawing fluorine atoms at the ortho and para positions will strongly deactivate these positions. Any potential electrophilic attack would likely be directed to the remaining unsubstituted positions, although such reactions would be challenging.

In nucleophilic aromatic substitution reactions of derivatives, the fluorine atoms act as activating groups and potential leaving groups. The regioselectivity of such reactions is often governed by the stability of the intermediate Meisenheimer complex. nih.gov For a derivative of this compound, a nucleophile would preferentially attack the positions activated by the fluorine atoms.

Stereoselectivity would become a factor if a chiral center is introduced, for instance, by oxidation of the sulfur to a sulfoxide (B87167), creating a stereocenter at the sulfur atom. Subsequent reactions could then be influenced by the stereochemistry of the sulfoxide group. Reactions involving the formation of new stereocenters on the side chain would also need to be considered in terms of diastereoselectivity.

Influence of Fluorine Atoms on Reaction Pathways

The three fluorine atoms on the phenyl ring have a profound influence on the reaction pathways of this compound.

Electronic Effects: The high electronegativity of fluorine leads to a significant inductive electron withdrawal (-I effect), which lowers the electron density of the aromatic ring. mdpi.com This has several consequences:

Increased Acidity of Ring Protons: The C-H bonds on the ring are more acidic.

Activation towards Nucleophilic Aromatic Substitution: The ring is highly susceptible to attack by nucleophiles. nih.gov

Deactivation towards Electrophilic Aromatic Substitution: The ring is less reactive towards electrophiles.

C-F Bond as a Leaving Group: In SNA_r reactions, the fluoride ion is a potential leaving group. The rate of substitution is often dependent on the stability of the intermediate Meisenheimer complex. nih.gov

Steric Effects: While fluorine is relatively small, the presence of three fluorine atoms can exert some steric hindrance around the aromatic ring.

Influence on the Sulfur Atom: The electron-withdrawing nature of the trifluorophenyl group will decrease the nucleophilicity of the sulfur atom compared to a non-fluorinated analogue like thioanisole. This is due to the delocalization of the sulfur lone pairs into the electron-deficient aromatic ring. This reduced nucleophilicity can affect reactions where the sulfur atom acts as a nucleophile, for example, in alkylation or oxidation reactions. The C-S bond itself can be activated towards certain reactions, such as reductive cleavage, due to the electronic properties of the perfluoroaryl group. acs.org

| Property | Influence of 2,4,6-Trifluoro Substitution |

| Aromatic Ring Electron Density | Significantly Decreased |

| Reactivity towards Electrophiles | Strongly Deactivated |

| Reactivity towards Nucleophiles | Strongly Activated |

| Acidity of Ring C-H Bonds | Increased |

| Nucleophilicity of Sulfur Atom | Decreased |

Table 2: Summary of the influence of 2,4,6-trifluoro substitution on the chemical properties of the aryl sulfide (B99878) moiety.

Theoretical and Computational Studies on Methyl 2,4,6 Trifluorophenyl Sulfane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules at the atomic level. For Methyl(2,4,6-trifluorophenyl)sulfane, these methods provide a detailed picture of its geometry, electron distribution, and the nature of its chemical bonds.

Density Functional Theory (DFT) for Molecular Geometry and Electrostatic Potential

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. DFT calculations are particularly well-suited for determining the equilibrium geometry of molecules like this compound. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), the bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation can be predicted with high fidelity.

The trifluorinated phenyl ring is expected to exhibit C-F bond lengths typical for fluoroaromatic compounds, while the C-S and S-CH₃ bond lengths will be influenced by the electronic effects of the fluorine substituents. The electrostatic potential (ESP) map, another output of DFT calculations, provides a visual representation of the charge distribution on the molecular surface. For this compound, the ESP map would likely show regions of negative potential around the highly electronegative fluorine atoms and the sulfur atom, while the hydrogen atoms of the methyl group would exhibit positive potential. This information is crucial for predicting non-covalent interactions and sites susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value |

| C-S Bond Length | 1.78 Å |

| S-CH₃ Bond Length | 1.82 Å |

| C-F Bond Length (average) | 1.35 Å |

| C-S-C Bond Angle | 103.5° |

| C-C-S-C Dihedral Angle | 45.0° |

| Note: This data is illustrative and based on typical values for similar compounds, as specific published data for this compound is not readily available. |

Ab Initio Calculations for Electron Correlation Effects

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can provide a more rigorous treatment of electron correlation. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, though computationally more demanding, can offer benchmark-quality results for the electronic structure. For a molecule like this compound, ab initio calculations can be used to refine the understanding of the subtle electronic interactions, such as the interplay between the π-system of the aromatic ring and the lone pairs of the sulfur atom, as well as the influence of the fluorine atoms on these interactions. These calculations are particularly important for accurately determining properties that are sensitive to electron correlation, such as activation energies for chemical reactions.

Molecular Orbital Analysis and Frontier Orbital Interactions

The concept of molecular orbitals (MOs) is central to understanding chemical bonding and reactivity. The distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In this compound, the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-system of the phenyl ring. The LUMO is likely to be a π* orbital of the aromatic ring, with its energy lowered by the electron-withdrawing fluorine atoms.

Table 2: Illustrative Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

| Note: These values are estimations for illustrative purposes and would require specific calculations for confirmation. |

Conformational Analysis and Energy Landscapes

The rotation around the C-S bond in this compound leads to different spatial arrangements, or conformations, of the methyl group relative to the phenyl ring. A detailed conformational analysis involves mapping the potential energy surface as a function of the relevant dihedral angles. This analysis can be performed using both DFT and ab initio methods to identify the global minimum energy conformation and any other local minima, as well as the energy barriers separating them.

For the parent compound, methyl phenyl sulfide (B99878), studies have shown a very low barrier to rotation around the C-S bond. pleiades.online However, the presence of ortho-fluorine atoms in this compound is expected to introduce steric hindrance, leading to a more defined conformational preference and a higher rotational barrier. The most stable conformer would likely be one that minimizes steric clashes between the methyl group and the ortho-fluorine atoms. Understanding the conformational landscape is crucial as different conformers can exhibit different reactivities and spectroscopic signatures.

Computational Prediction of Reactivity and Selectivity

Computational methods can provide valuable insights into the reactivity of this compound and predict the selectivity of its reactions. The electron-withdrawing nature of the three fluorine atoms deactivates the aromatic ring towards electrophilic substitution. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the carbon atoms bearing the fluorine atoms.

Computational models can be used to calculate the activation energies for various potential reactions. For example, the relative energies of the intermediates and transition states for nucleophilic attack at different positions on the ring can be calculated to predict the most likely site of substitution. Similarly, the reactivity of the sulfur atom, for instance, towards oxidation, can be modeled. The calculated reaction pathways and energy barriers can guide synthetic chemists in designing reactions and predicting their outcomes.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations provide a means to explore the behavior of a molecule in a condensed phase, such as in a solvent or in the solid state. MD simulations use classical mechanics to model the movements of atoms and molecules over time, based on a force field that describes the interactions between them.

For this compound, MD simulations could be used to study its solvation in different solvents, providing insights into its solubility and the nature of solute-solvent interactions. In the solid state, MD simulations can help in understanding the crystal packing and the intermolecular forces, such as C-H···F and C-H···π interactions, that govern the crystal structure. These simulations can also be used to predict macroscopic properties like density and heat of vaporization.

Advanced Spectroscopic and Structural Analysis Beyond Identification

High-Resolution NMR Spectroscopy for Conformational Dynamics and Long-Range Coupling

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the three-dimensional structure and dynamic processes of molecules in solution. For Methyl(2,4,6-trifluorophenyl)sulfane, ¹H, ¹³C, and ¹⁹F NMR provide critical insights into the molecule's conformational preferences and the through-bond and through-space interactions between its nuclei.

The primary conformational dynamic process involves the rotation of the methyl (-SCH₃) group relative to the plane of the trifluorinated phenyl ring. The two ortho-fluorine atoms impose significant steric hindrance and electronic repulsion, influencing the rotational barrier and the equilibrium position of the methyl group. It is anticipated that the molecule adopts a conformation that minimizes these interactions, likely a staggered arrangement.

A key feature in the NMR spectra of organofluorine compounds is the presence of long-range scalar couplings (J-couplings) between fluorine and other nuclei, which provide valuable structural information. acs.orgnih.gov In this compound, couplings between the methyl protons/carbon and the fluorine atoms are expected over several bonds. While direct experimental values for this specific molecule are not extensively published, typical values from analogous systems provide a strong basis for prediction. westmont.edunih.goviastate.edu For instance, through-space coupling can be observed when nuclei are constrained in close proximity, a phenomenon that could occur here depending on the methyl group's orientation. acs.org

Table 1: Expected Long-Range NMR Coupling Constants (J) for this compound Motifs

| Coupling Type | Number of Bonds (n) | Typical Value (Hz) | Notes |

|---|---|---|---|

| nJ(H-F) | 4 | ~1-5 | Coupling between methyl protons and ortho-fluorine atoms (⁴JH-F). |

| nJ(H-F) | 5 | ~0-3 | Coupling between methyl protons and the para-fluorine atom (⁵JH-F). |

| nJ(C-F) | 3 | ~3-9 | Coupling between the methyl carbon and ortho-fluorine atoms (³JC-F). |

| nJ(C-F) | 4 | ~1-4 | Coupling between the methyl carbon and the para-fluorine atom (⁴JC-F). westmont.edu |

| nJ(C-F) | 2 | ~20-50 | Coupling between C1 and the ortho-fluorine atoms (²JC-F). iastate.edu |

| nJ(C-F) | 1 | ~240-260 | Direct coupling between ring carbons and attached fluorine atoms (¹JC-F). |

Vibrational Spectroscopy (FT-IR, Raman) for Specific Functional Group Modes and Force Field Analysis

The spectra are expected to be dominated by characteristic bands corresponding to the trifluorophenyl and methylthio moieties. The C-F stretching vibrations typically appear as strong absorptions in the IR spectrum in the 1100-1400 cm⁻¹ region. The symmetric substitution pattern of the fluorine atoms should lead to distinct, well-defined bands. The C-S stretching vibration is generally weaker and appears in the 600-800 cm⁻¹ range. researchgate.net Vibrations of the methyl group, including symmetric and asymmetric C-H stretching and bending modes, will also be present.

To achieve precise vibrational assignments, experimental data is often complemented by quantum chemical calculations, such as Density Functional Theory (DFT). A force field analysis can then be performed, which involves calculating the potential energy distribution (PED) for each normal mode. This analysis quantifies the contribution of different internal coordinates (bond stretches, angle bends) to each vibrational frequency, providing a definitive assignment. Such force field analyses have been successfully applied to other polyfluorinated aromatic compounds, enabling a detailed understanding of their vibrational dynamics. nih.govacs.orgacs.org

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Weak-Medium | Medium-Strong |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 3000 | Medium | Medium |

| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong | Strong |

| -CH₃ Bending | 1375 - 1470 | Medium | Weak-Medium |

| C-F Stretch | 1100 - 1400 | Very Strong | Weak-Medium |

| Aromatic C-H In-Plane Bend | 1000 - 1300 | Medium | Weak |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong | Weak |

| C-S Stretch | 600 - 800 | Weak-Medium | Medium |

| C-F Bending | 400 - 600 | Medium | Medium |

X-ray Crystallography of Co-crystals or Derivatives for Solid-State Packing and Supramolecular Interactions

While a single-crystal X-ray structure for this compound has not been reported in the public domain, analysis of related fluorinated aromatic compounds allows for a robust prediction of its solid-state packing and the key supramolecular interactions that would govern its crystal lattice. researchgate.netmdpi.com The introduction of multiple fluorine atoms dramatically alters the electronic properties of the aromatic ring, making it electron-deficient and a participant in unique non-covalent interactions. nih.govresearchgate.net

In the solid state, molecules of this compound would likely arrange to maximize favorable electrostatic and dispersion forces. Key interactions would include weak C-H···F hydrogen bonds between the methyl protons of one molecule and the electronegative fluorine atoms of a neighbor. Furthermore, π-π stacking interactions between the electron-deficient trifluorophenyl rings are expected. polimi.itacs.org These are often offset or parallel-displaced to minimize repulsion and maximize favorable quadrupole interactions. Other potential interactions include F···F contacts and C-F···π interactions, where the fluorine atom interacts with the face of an adjacent aromatic ring. The formation of co-crystals with other molecules could introduce additional, more complex hydrogen bonding and halogen bonding networks.

Table 3: Potential Supramolecular Interactions in the Solid State

| Interaction Type | Description | Expected Geometric Features |

|---|---|---|

| C-H···F Hydrogen Bond | Interaction between a methyl C-H donor and a fluorine acceptor. | H···F distance: 2.2 - 2.6 Å; C-H···F angle: >110° |

| π-π Stacking | Interaction between the planes of two trifluorophenyl rings. | Interplanar distance: 3.3 - 3.8 Å; Often parallel-displaced. |

| F···F Contact | Interaction between fluorine atoms on adjacent molecules. | Distance close to the sum of van der Waals radii (~2.94 Å). |

| C-F···π Interaction | Interaction of a C-F bond with the face of an adjacent aromatic ring. | F···ring centroid distance: ~3.0 - 3.5 Å. |

Advanced Mass Spectrometry for Reaction Monitoring and Mechanistic Insights (e.g., Ion Mobility MS, Tandem MS for fragmentation pathways)

Advanced mass spectrometry (MS) techniques are indispensable for confirming molecular weight and elucidating structural details through fragmentation analysis. numberanalytics.com For this compound, techniques like tandem mass spectrometry (MS/MS) provide a detailed fragmentation fingerprint that can be used for unambiguous identification and mechanistic studies. nih.govchemrxiv.orgresearchgate.net

In a typical MS/MS experiment, the molecular ion (m/z 178.0) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Expected primary fragmentation pathways would involve cleavage of the C-S and S-C bonds.

Proposed Fragmentation Pathways:

Loss of a methyl radical (•CH₃): This would lead to the formation of the [C₆H₂F₃S]⁺ ion (m/z 162.98).

Loss of a thiomethyl radical (•SCH₃): This pathway would generate the 2,4,6-trifluorophenyl cation [C₆H₂F₃]⁺ (m/z 131.01).

Cleavage of the aryl C-S bond: This could result in the formation of a methylsufonium ion [CH₃S]⁺ (m/z 47.00) and a neutral trifluorobenzene radical.

Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of analysis by separating ions based on their size, shape, and charge. nih.govnih.gov This technique would be particularly useful for separating this compound from any structural isomers (e.g., Methyl(2,3,4-trifluorophenyl)sulfane) that might be present as impurities. ufz.de Since isomers have identical masses but different shapes, they would exhibit different drift times in the ion mobility cell, allowing for their separation and individual analysis. These advanced MS methods are also powerful tools for real-time reaction monitoring, enabling the tracking of reactants, intermediates, and products to provide deep mechanistic insights into the synthesis or degradation of the title compound.

Table 4: Predicted Key Fragments in Tandem Mass Spectrometry (MS/MS)

| Proposed Fragment Ion | Formula | Calculated m/z (Monoisotopic) | Origin |

|---|---|---|---|

| [M]⁺• | [C₇H₅F₃S]⁺• | 178.01 | Molecular Ion |

| [M - •CH₃]⁺ | [C₆H₂F₃S]⁺ | 162.98 | Loss of methyl radical |

| [M - •SCH₃]⁺ | [C₆H₂F₃]⁺ | 131.01 | Loss of thiomethyl radical |

| [CH₃S]⁺ | [CH₃S]⁺ | 47.00 | Cleavage of aryl C-S bond |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Elucidation of Chiral Analogues

This compound is an achiral molecule and, as such, does not exhibit chiroptical activity. However, chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), would be essential for the stereochemical analysis of its chiral analogues. nih.gov Chirality could be introduced into the structure in several ways, for instance, by replacing the methyl group with a chiral alkyl substituent or by oxidizing the sulfur atom to a sulfoxide (B87167), creating a stereogenic center at the sulfur atom.

Consider a chiral analogue such as (R)-Methyl(2,4,6-trifluorophenyl)sulfoxide . This molecule and its (S)-enantiomer would produce mirror-image ECD spectra. ECD spectroscopy measures the differential absorption of left and right circularly polarized light, which is exquisitely sensitive to the three-dimensional arrangement of chromophores. unipi.it The aromatic ring and the sulfoxide group act as chromophores whose electronic transitions would give rise to characteristic ECD signals, known as Cotton effects.

The absolute configuration of such a chiral analogue can be determined by comparing the experimentally measured ECD spectrum with spectra predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations. researchgate.net By calculating the theoretical ECD spectrum for a specific enantiomer (e.g., the R-enantiomer), a match with the experimental spectrum confirms the absolute configuration of the synthesized compound. This combined experimental and theoretical approach is a powerful, non-destructive method for stereochemical elucidation in chiral organic molecules, including fluorinated and sulfur-containing compounds. rsc.orgnih.govresearchgate.netnih.gov

Chemical Transformations and Reactivity of Methyl 2,4,6 Trifluorophenyl Sulfane

Oxidation Reactions of the Sulfide (B99878) Linkage: Pathways to Sulfoxides and Sulfones

The sulfur atom in Methyl(2,4,6-trifluorophenyl)sulfane can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is a common and fundamental reaction for organosulfur compounds. jchemrev.com The stepwise oxidation allows for the selective formation of either the sulfoxide or the sulfone by careful choice of oxidant and reaction conditions.

The selective oxidation of sulfides to sulfoxides without over-oxidation to the sulfone is a key challenge in organic synthesis. jchemrev.com A variety of reagents and methods have been developed to achieve this selectivity.

For the conversion of this compound to Methyl(2,4,6-trifluorophenyl)sulfoxide, mild oxidizing agents are typically employed. Common methods include the use of hydrogen peroxide in the presence of a catalyst or under specific conditions. nih.govresearchgate.net For instance, the use of 30% hydrogen peroxide in glacial acetic acid has been shown to be a highly selective method for the oxidation of various sulfides to sulfoxides at room temperature. nih.gov Other reagents like sodium periodate (B1199274) or meta-chloroperoxybenzoic acid (m-CPBA) with stoichiometric control can also be effective. The chemoselectivity is often controlled by factors such as the reaction temperature, time, and the relative amount of the oxidant. nih.gov

To achieve the full oxidation to Methyl(2,4,6-trifluorophenyl)sulfone, stronger oxidizing agents or harsher reaction conditions are necessary. Reagents such as potassium permanganate, or an excess of hydrogen peroxide, often in the presence of a catalyst like a tungsten-based compound, can drive the reaction to completion. organic-chemistry.orgorientjchem.org The use of urea-hydrogen peroxide adduct with phthalic anhydride (B1165640) is another effective system for converting sulfides directly to sulfones. organic-chemistry.org

Table 1: Representative Conditions for the Selective Oxidation of Aryl Sulfides

| Starting Material | Product | Reagent(s) | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Methyl phenyl sulfide | Methyl phenyl sulfoxide | 30% H₂O₂ | Acetic Acid | 98% | nih.gov |

| Dibutyl sulfide | Dibutyl sulfoxide | Br₂ (cat.), NaNO₂ | Acetonitrile (B52724)/Water | 96% | mdpi.com |

| Methyl phenyl sulfide | Methyl phenyl sulfone | H₂O₂ (excess), Niobium carbide | Methanol | High | organic-chemistry.org |

This table presents typical conditions for the oxidation of sulfides and is illustrative of the methods applicable to this compound.

The mechanism of sulfide oxidation generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. nih.gov

In the case of hydrogen peroxide, the reaction can be catalyzed by acids, which protonate the peroxide to make it a more potent electrophile. The sulfide's lone pair of electrons then attacks the terminal oxygen atom of the activated peroxide, leading to the formation of the sulfoxide and a molecule of water. The probable mechanism involves the electrophilic attack of the peroxide oxygen on the sulfur atom. nih.gov

For the subsequent oxidation of the sulfoxide to the sulfone, the sulfur atom of the sulfoxide is less nucleophilic due to the electron-withdrawing nature of the sulfinyl group. Therefore, stronger oxidizing conditions are required. The mechanism is analogous to the first oxidation step, with the sulfoxide sulfur attacking another molecule of the oxidant.

Aryl Fluorine Reactivity: Nucleophilic Aromatic Substitution (SNAr) at the Fluorinated Ring

The 2,4,6-trifluorophenyl group in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the fluorine atoms, coupled with their ability to act as good leaving groups, makes the aromatic ring susceptible to attack by nucleophiles. wikipedia.org

In SNAr reactions, the regioselectivity is governed by the ability of the ring to stabilize the negative charge in the intermediate Meisenheimer complex. masterorganicchemistry.com For the 2,4,6-trifluorophenyl ring, the positions ortho and para to the activating groups are the most favorable for nucleophilic attack. In the case of this compound, the sulfide group (and its oxidized forms, sulfoxide and sulfone) will influence the site selectivity.

The fluorine atoms at the 2, 4, and 6 positions are all activated towards substitution. Generally, substitution occurs preferentially at the para position (C-4) due to less steric hindrance compared to the ortho positions (C-2 and C-6). The electron-withdrawing character of the methylthio group (-SMe), and even more so the methylsulfinyl (-S(O)Me) and methylsulfonyl (-SO₂Me) groups, further activates the ring for nucleophilic attack. wikipedia.org The relative stability of the resulting Meisenheimer intermediates, which can be assessed through computational methods, often predicts the observed site-selectivity. researchgate.net

The SNAr reactivity of this compound provides a powerful tool for the synthesis of a wide array of polysubstituted fluorinated aromatic compounds. By reacting it with various nucleophiles, the fluorine atoms can be sequentially replaced.

Common nucleophiles used in these reactions include alkoxides, phenoxides, amines, and thiols. For example, reaction with sodium methoxide (B1231860) would be expected to yield a dimethoxy-fluoro-substituted phenyl sulfide. The reaction conditions, such as solvent and temperature, can be tuned to control the extent of substitution. rsc.org

Table 2: Examples of SNAr Reactions on Polyfluoroaromatic Compounds

| Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| Pentafluoropyridine | 3-Hydroxybenzaldehyde | 4-((Perfluoropyridin-4-yl)oxy)benzaldehyde | rsc.org |

| 2,4-Dinitrochlorobenzene | Aniline | 2,4-Dinitrophenylaniline | youtube.com |

This table illustrates the types of SNAr transformations that are analogous to the expected reactivity of this compound.

Palladium-Catalyzed C-H Functionalization of the Aryl Ring (if applicable)

Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the direct formation of C-C and C-heteroatom bonds in arenes. rsc.orgnih.gov These reactions often rely on the use of a directing group to achieve site-selectivity. nih.gov

In the context of this compound, the sulfide group could potentially act as a directing group for ortho-C-H activation. However, the presence of highly activated C-F bonds presents a significant challenge, as SNAr reactions are often much more facile under the conditions typically employed for C-H activation.

Functional Group Interconversions Involving the Sulfane Moiety

The sulfur atom in this compound is in its lowest oxidation state (-2) and can be readily oxidized to form the corresponding sulfoxide and sulfone. These transformations represent key functional group interconversions, altering the electronic properties and reactivity of the molecule. The electron-withdrawing nature of the 2,4,6-trifluorophenyl group influences the reactivity of the sulfur center.

Oxidation to Methyl(2,4,6-trifluorophenyl)sulfoxide and Methyl(2,4,6-trifluorophenyl)sulfone

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic sulfur chemistry. altervista.orgyoutube.com Common oxidizing agents for these conversions include hydrogen peroxide, peroxy acids (such as meta-chloroperoxybenzoic acid, m-CPBA), and potassium peroxymonosulfate (B1194676) (Oxone®). orgsyn.orgnih.gov

The selective oxidation to the sulfoxide can be achieved by carefully controlling the reaction conditions, such as temperature and the stoichiometry of the oxidizing agent. Typically, using one equivalent of the oxidant at low temperatures favors the formation of the sulfoxide. In contrast, the use of excess oxidant and higher temperatures promotes the further oxidation of the sulfoxide to the corresponding sulfone. google.com

For instance, the oxidation of a sulfide to a sulfoxide using m-CPBA is often carried out in a chlorinated solvent like dichloromethane (B109758) at 0 °C. To achieve the sulfone, an excess of m-CPBA (typically 2 or more equivalents) and room temperature or gentle heating are employed. google.com

Another robust method for the oxidation of sulfides to sulfones involves the use of Oxone® in a biphasic solvent system, such as methanol/water. This method is often efficient and provides high yields of the sulfone product. orgsyn.org

The table below outlines typical conditions for the oxidation of a generic aryl methyl sulfide, which can be adapted for this compound.

Table 1: General Conditions for the Oxidation of Aryl Methyl Sulfides

| Target Product | Oxidizing Agent | Stoichiometry (Oxidant:Sulfide) | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Aryl Methyl Sulfoxide | m-CPBA | 1:1 | Dichloromethane | 0 |

| Aryl Methyl Sulfone | m-CPBA | >2:1 | Dichloromethane | 25 |

| Aryl Methyl Sulfone | Oxone® | ~2:1 | Methanol/Water | 0 to 25 |

Reduction of Methyl(2,4,6-trifluorophenyl)sulfoxide

The reduction of sulfoxides back to sulfides is also a feasible transformation, although less common than oxidation. Various reducing agents can accomplish this, often with high chemoselectivity. This allows for the selective reduction of a sulfoxide in the presence of other potentially reducible functional groups.

Applications of Methyl 2,4,6 Trifluorophenyl Sulfane in Advanced Organic Synthesis and Materials Science

Potential as a Building Block in the Synthesis of Complex Fluorinated Molecules

Fluorinated compounds are integral to the development of advanced materials and pharmaceuticals. The structural motif of Methyl(2,4,6-trifluorophenyl)sulfane suggests its role as a foundational element for constructing more elaborate molecular architectures.

Precursor for Fluorinated Heterocycles

The synthesis of fluorinated heterocycles is of paramount importance, as these structures are prevalent in a vast array of biologically active compounds. While direct examples of this compound being used to synthesize heterocycles are not readily found in current research, the general reactivity of related thioanisoles points to several potential synthetic routes. For instance, the methylthio group could be oxidized to a sulfoxide (B87167) or sulfone, which can then act as a leaving group in nucleophilic aromatic substitution reactions to form heterocyclic rings.

Intermediate in the Synthesis of Advanced Pharmaceutical and Agrochemical Scaffolds (excluding clinical data)

The trifluorophenyl moiety is a well-established pharmacophore that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Although specific instances of this compound as a direct intermediate in the synthesis of named pharmaceutical or agrochemical compounds are not prominently reported, its structure is analogous to other building blocks used in these fields. The compound could theoretically be elaborated through modifications of the methylthio group or through substitution reactions on the aromatic ring to generate complex scaffolds of medicinal or agricultural interest.

Prospective Role as a Ligand or Pre-ligand in Catalysis

The development of novel ligands is crucial for advancing transition metal catalysis. The sulfur atom in this compound could potentially coordinate to metal centers, suggesting its use as a ligand or, more likely, as a precursor to more complex ligands.

Design and Synthesis of Derivatives for Ligand Development

While there is no specific literature on ligand development from this compound, one could envision its derivatization to create multidentate ligands. For example, functionalization of the methyl group or introduction of other coordinating groups onto the aromatic ring could yield ligands with tailored steric and electronic properties for various catalytic applications.

Role in Transition Metal-Catalyzed Reactions

The application of sulfur-containing compounds in transition metal-catalyzed reactions is a well-explored area. Thioethers can act as directing groups in C-H activation reactions or as ligands that modulate the reactivity and selectivity of a metal catalyst. The specific influence of the 2,4,6-trifluorophenyl substitution pattern on the catalytic activity in such reactions has yet to be thoroughly investigated for this particular molecule.

Theoretical Application as a Component in Functional Materials

Fluorinated organic compounds are often key components in the creation of functional materials, including polymers, liquid crystals, and organic electronics. The high electronegativity and polarization associated with the C-F bonds in this compound could impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to materials into which it is incorporated. However, concrete examples of its use in this context are not currently available in the scientific literature.

Incorporation into Polymeric Structures for Electronic or Optical Applications

While specific research on polymers derived directly from this compound is limited, the incorporation of trifluorophenyl sulfide (B99878) units into polymer backbones is a known strategy for developing materials with desirable electronic and optical properties. rsc.orgresearchgate.net The presence of fluorine atoms can lower the dielectric constant of a material, which is beneficial for microelectronic applications. rsc.org Furthermore, sulfur-containing polymers, such as poly(phenylene sulfide) (PPS), are known for their high thermal stability and chemical resistance. researchgate.netyoutube.com

The synthesis of such polymers often involves the nucleophilic aromatic substitution reaction between a dihalogenated aromatic compound and a sulfur source. researchgate.netrsc.org In this context, a derivative of this compound could potentially be used as a monomer. For instance, the corresponding di-functionalized monomer could be copolymerized to create fluorinated poly(arylene sulfide)s. These polymers are expected to exhibit a combination of properties inherited from both the fluorinated and the sulfur-containing components.

Table 1: Potential Properties of Polymers Incorporating Trifluorophenyl Sulfide Moieties

| Property | Expected Characteristic | Rationale |

| Dielectric Constant | Low | The high electronegativity and low polarizability of fluorine atoms reduce the overall dielectric constant of the polymer. rsc.org |

| Optical Transparency | High in the visible spectrum | Fluorination can reduce electronic polarization and shift absorption bands to shorter wavelengths. rsc.org |

| Refractive Index | Potentially high | The presence of sulfur atoms in the polymer backbone can contribute to a higher refractive index. nih.gov |

| Thermal Stability | High | The strong carbon-fluorine and aromatic carbon-sulfur bonds contribute to excellent thermal resistance. rsc.orgyoutube.com |

| Solubility | Improved in organic solvents | The introduction of fluorine can disrupt polymer chain packing, leading to better solubility compared to non-fluorinated analogues. rsc.org |

Research on related fluorinated polyimides has shown that the incorporation of bulky, fluorinated pendant groups can lead to excellent solubility, high optical transparency with low cut-off wavelengths, and low dielectric constants. rsc.org Similarly, sulfur-containing polymers are explored for their potential in high refractive index applications, which are crucial for optical devices like lenses and light-emitting diodes (LEDs). rsc.orgnih.gov The combination of these features in a polymer derived from this compound could lead to novel materials for advanced optical and electronic systems.

Use in Self-Assembled Monolayers or Surface Chemistry

The methyl sulfide group in this compound can be readily converted to a thiol (-SH) group, which is a key functional group for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. nih.gov SAMs are highly ordered molecular assemblies that spontaneously form on a substrate and allow for precise control over surface properties at the molecular level. nih.govrsc.org

Fluorinated thiols are of particular interest for creating surfaces with low surface energy, leading to hydrophobic and oleophobic properties. researchgate.net The trifluorophenylthiol derived from this compound would be expected to form a densely packed monolayer on a gold substrate. The orientation of the trifluorophenyl groups at the surface would create a low-energy interface.

Table 2: Anticipated Characteristics of a Self-Assembled Monolayer of 2,4,6-Trifluorophenylthiol on Gold

| Characteristic | Expected Value/Behavior | Significance |

| Water Contact Angle | > 110° | Indicates a highly hydrophobic surface. |

| Hexadecane Contact Angle | > 60° | Indicates a highly oleophobic (oil-repellent) surface. |

| Monolayer Thickness | ~0.5 - 1.0 nm | Consistent with a single layer of molecules oriented nearly perpendicular to the surface. |

| Thermal Stability | High | The strong Au-S bond and intermolecular interactions within the fluorinated aromatic rings contribute to thermal stability. researchgate.net |

This table is illustrative and based on typical values for similar fluorinated aromatic thiol SAMs, as specific experimental data for 2,4,6-trifluorophenylthiol is not available.

The process of forming such a SAM would involve immersing a clean gold substrate into a dilute solution of the corresponding thiol. researchgate.net The thiol headgroups would chemisorb onto the gold surface, and the fluorinated aromatic tails would align due to intermolecular interactions, forming a stable and well-ordered monolayer. rsc.org

The resulting fluorinated surfaces have a wide range of potential applications, including:

Anti-fouling coatings: Resisting the adhesion of biological molecules and microorganisms.

Low-friction surfaces: For use in microelectromechanical systems (MEMS) and other small-scale devices.

Corrosion protection: Creating a dense barrier to protect the underlying metal from corrosive environments. oaepublish.com

Patterning for microfabrication: The SAM can be used as a resist in lithographic processes to create patterns on the nanoscale. tu-dresden.de

Future Research Directions and Emerging Areas

Development of Novel and More Sustainable Synthetic Routes

Current synthetic approaches to aryl sulfides often rely on traditional methods that may involve harsh reagents or produce significant waste. Future research should focus on developing greener, more efficient synthetic pathways to Methyl(2,4,6-trifluorophenyl)sulfane and its analogues.

Key research objectives include:

Catalytic C-S Cross-Coupling: Moving beyond classical nucleophilic aromatic substitution, research into transition metal-catalyzed (e.g., copper, palladium, nickel) cross-coupling reactions between 1,3,5-trifluorobenzene (B1201519) derivatives and methylthiol sources could provide milder and more efficient routes.

Minimizing Protecting Groups: Developing synthetic strategies that avoid the use of protecting groups to enhance atom economy and reduce step counts.

Alternative Solvents: Investigating the use of benign and recyclable solvents, such as ionic liquids or deep eutectic solvents, to replace conventional volatile organic compounds (VOCs).

Energy Efficiency: Exploring photochemical or electrochemical methods that can proceed at ambient temperature and pressure, reducing the energy footprint of the synthesis.

A comparative table illustrating a hypothetical shift from a traditional to a sustainable synthetic paradigm is presented below.

| Feature | Traditional Route (e.g., SNAr) | Proposed Sustainable Route (e.g., Catalytic) |

| Starting Materials | 2,4,6-Trifluorochlorobenzene, Sodium thiomethoxide | 1,3,5-Trifluorobenzene, Methanethiol equivalent |

| Catalyst | None (High temperature often required) | Copper or Palladium complex |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Greener alternative (e.g., 2-MeTHF, water) |

| Energy Input | High heat | Lower heat, light (photocatalysis) |

| Atom Economy | Moderate | High |

| Waste Profile | Stoichiometric salt waste | Catalytic waste, potentially recyclable |

Exploration of Unconventional Reactivity Pathways and Activation Strategies

The reactivity of this compound is largely unexplored. The interplay between the electron-withdrawing trifluorinated ring and the sulfur atom opens avenues for novel chemical transformations.

Future research could investigate:

C-F Bond Functionalization: The activation and subsequent functionalization of the C-F bonds, which are typically robust, could lead to highly valuable, complex fluorinated molecules. researchgate.net Strategies might involve transition-metal catalysis or photoredox catalysis to achieve selective C-F activation. rsc.org

Sulfur Oxidation and Derivatization: Controlled oxidation of the sulfide (B99878) to the corresponding sulfoxide (B87167) and sulfone would create new derivatives with altered electronic and steric properties. These oxidized species are valuable in their own right, with sulfones being important pharmacophores. researchgate.net Enantioselective oxidation could provide access to chiral sulfoxides, which are crucial synthons in asymmetric synthesis. orgsyn.org

Directed C-H Activation: Using the sulfur atom as a directing group to functionalize the methyl group or other positions on the molecule.

Radical Chemistry: The sulfur atom can mediate radical reactions. Perfluoroalkanesulfinate salts (RfSO2M), for instance, are known to release perfluoroalkyl radicals upon oxidative desulfination. acs.org Investigating similar radical generation from this compound could unlock new synthetic pathways.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis of this compound and its derivatives through the adoption of continuous flow chemistry and automated platforms presents a significant opportunity. chemrxiv.org These technologies offer enhanced safety, efficiency, and scalability compared to traditional batch processing. researchgate.netnih.gov

Key areas for development include:

Flow Synthesis: Designing a continuous flow process for the synthesis of the parent compound. This would allow for precise control over reaction parameters (temperature, pressure, stoichiometry), potentially improving yield and purity while minimizing hazardous reagent handling. nih.gov

Automated Derivatization: Creating an automated platform where this compound is used as a starting material. The platform could perform a sequence of reactions, such as oxidation, substitution, or cross-coupling, in a programmed manner to rapidly generate a library of derivatives for screening. chemrxiv.org Thioether functional groups have been shown to be well-tolerated in some automated palladium-catalyzed cross-coupling reactions. chemrxiv.org

In-line Purification and Analysis: Integrating purification modules (e.g., liquid-liquid extraction, chromatography) and analytical tools (e.g., NMR, MS) directly into the flow system for real-time monitoring and isolation of pure products.

Advanced Applications in Niche Fields of Organic and Materials Chemistry

The unique combination of a sulfide linker and a polyfluorinated aromatic system suggests that this compound could serve as a key building block in materials science and specialized areas of organic chemistry.

Potential applications to be explored:

Fluorinated Polymers: Use as a monomer or additive in the synthesis of specialty polymers. The trifluorophenyl group could impart desirable properties such as thermal stability, chemical resistance, hydrophobicity, and low dielectric constant.

Organic Electronics: Derivatives could be investigated as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The electron-deficient nature of the trifluorinated ring is a feature often found in electron-transport materials. sioc-journal.cn